

A Comparative Analysis of Hexanetriol and Other Polyols in Cosmetic Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexanetriol**

Cat. No.: **B1209766**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Properties of Common Cosmetic Polyols

In the ever-evolving landscape of cosmetic science, the selection of appropriate functional ingredients is paramount to product efficacy and consumer satisfaction. Polyols, a class of compounds characterized by multiple hydroxyl groups, are mainstays in cosmetic formulations, primarily serving as humectants, solvents, and viscosity modifiers. This guide provides a comprehensive comparative study of 1,2,6-**Hexanetriol** against other widely used polyols—Glycerin, Propylene Glycol, and Butylene Glycol. The following sections present a detailed analysis of their performance based on available experimental data, outline key experimental protocols for their evaluation, and visualize critical concepts for enhanced understanding.

Comparative Data of Cosmetic Polyols

The efficacy of a polyol in a cosmetic formulation is determined by a range of physicochemical properties. This section summarizes the key quantitative data for **Hexanetriol** and its common alternatives.

Property	1,2,6-Hexanetriol	Glycerin	Propylene Glycol	Butylene Glycol
INCI Name	Hexanetriol	Glycerin	Propylene Glycol	Butylene Glycol
CAS Number	106-69-4	56-81-5	57-55-6	107-88-0
Molecular Weight	134.18 g/mol	92.09 g/mol	76.09 g/mol	90.12 g/mol
Viscosity (at 20°C)	2630 cP[1]	~1412 cP	~55 cP	~120 cP
Viscosity (at 25°C)	-	934 cP	40.4 cP	61.3 cP
Specific Gravity (at 20°C/20°C)	1.106	1.261	1.036	1.005
Refractive Index (at 20°C)	1.477[1]	1.474	1.432	1.440
Hygroscopicity	Stated to be about half as hygroscopic as glycerol.[1][2]	High	High	Moderate
Solubility	Miscible with water, acetone, and alcohol.[3] Insoluble in non-polar solvents like hexane.[4]	Soluble in water and alcohol.[4]	Miscible with water, acetone, and chloroform. [5]	Soluble in water. [6]

Performance Comparison

Humectancy and Moisturization:

Glycerin is widely recognized for its high hygroscopicity, meaning it readily attracts and retains moisture from the atmosphere.[7] This property makes it a highly effective humectant in skincare products.[7] **1,2,6-Hexanetriol** is reported to be about half as hygroscopic as glycerin, suggesting a lower but still significant ability to attract water.[1][2] Propylene glycol and

butylene glycol are also effective humectants, with propylene glycol generally considered to have high hygroscopicity.[5][8]

The moisturizing efficacy of these polyols is a critical performance parameter. Studies have shown that the water content of the skin correlates highly with the concentration of polyols in a formulation.[9] While direct comparative studies on the moisturization potential of all four polyols are limited, glycerin is often used as a benchmark for its excellent hydrating properties. The larger molecular size and lower hygroscopicity of **Hexanetriol** compared to glycerin may result in a different sensory feel on the skin, potentially being less tacky.

Solvency:

Polyols are frequently used as solvents to dissolve other ingredients in a formulation. 1,2,6-**Hexanetriol** is described as having a "more organic" character due to its higher carbon-to-hydroxyl group ratio compared to glycerin.[1] This suggests that **Hexanetriol** may be a more effective solvent for less polar active ingredients. It is miscible with water, acetone, and alcohol, but insoluble in non-polar solvents like hexane.[3][4]

Glycerin is a good solvent for many water-soluble ingredients.[7] Propylene glycol is a versatile solvent, capable of dissolving a wide range of substances. Butylene glycol is also a commonly used solvent in cosmetic formulations. The choice of polyol as a solvent will depend on the polarity of the ingredients that need to be dissolved.

Viscosity Modification:

The viscosity data presented in the table clearly shows that 1,2,6-**Hexanetriol** is significantly more viscous than the other polyols.[1] This property can be advantageous in formulations where a thicker consistency is desired, potentially reducing the need for additional thickening agents. Glycerin also has a relatively high viscosity. In contrast, propylene glycol and butylene glycol have much lower viscosities, which can contribute to a lighter feel in the final product.

Experimental Protocols

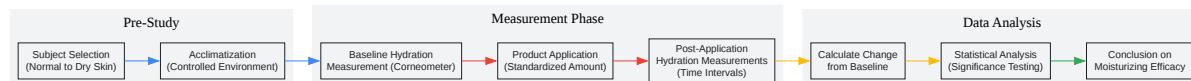
To ensure the accurate and reproducible evaluation of polyol performance, standardized experimental protocols are essential.

1. Skin Hydration Measurement using a Corneometer

- Objective: To quantify the effect of a cosmetic formulation containing a polyol on skin hydration levels.
- Apparatus: Corneometer® CM 825 or similar device that measures skin capacitance.
- Methodology:
 - Subject Selection: A panel of healthy volunteers with normal to dry skin is selected.
 - Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room for at least 30 minutes before measurements are taken.
 - Baseline Measurement: A baseline reading of skin hydration is taken from a defined area on the forearm of each subject before product application.
 - Product Application: A standardized amount of the test formulation is applied to the defined area. An adjacent area is left untreated as a control.
 - Post-Application Measurements: Skin hydration is measured at specified time intervals (e.g., 1, 2, 4, 6, and 8 hours) after product application.
 - Data Analysis: The change in skin hydration from the baseline is calculated for both the treated and control areas. Statistical analysis is performed to determine the significance of the results.

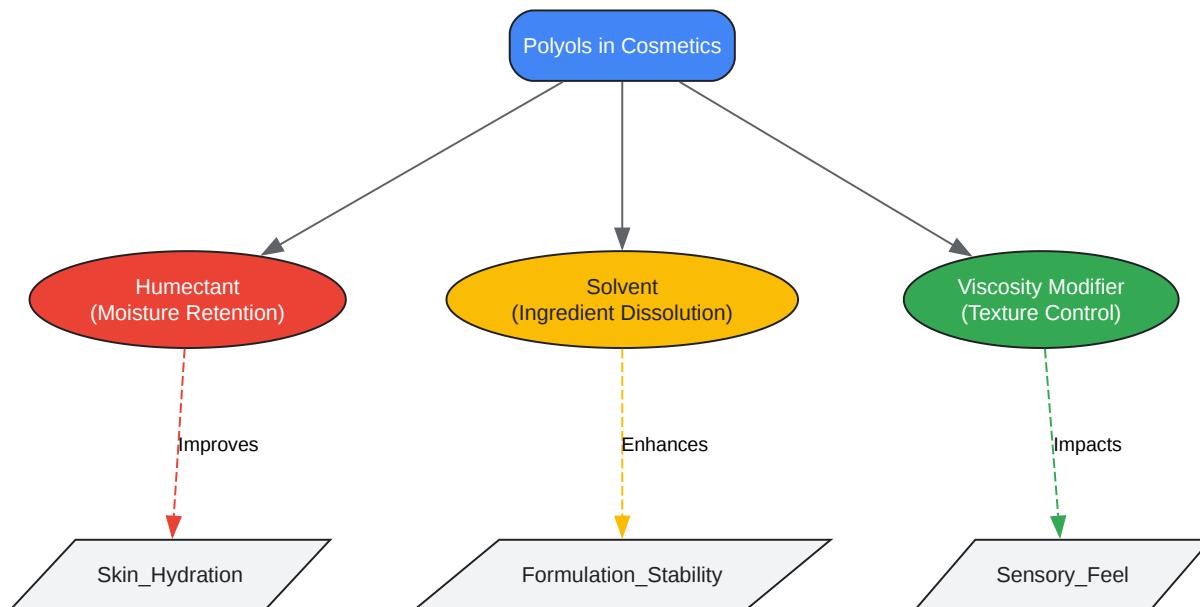
2. Viscosity Measurement

- Objective: To determine the viscosity of polyol solutions or cosmetic formulations.
- Apparatus: Rotational viscometer or rheometer.
- Methodology:
 - Sample Preparation: The polyol solution or cosmetic formulation is prepared and allowed to equilibrate to a constant temperature (e.g., 20°C or 25°C).
 - Instrument Setup: The viscometer is calibrated and the appropriate spindle and speed are selected based on the expected viscosity of the sample.


- Measurement: The spindle is immersed in the sample, and the instrument is allowed to stabilize before the viscosity reading is recorded.
- Data Recording: The viscosity is typically recorded in centipoise (cP) or Pascal-seconds (Pa·s).

3. Stability Testing of Cosmetic Emulsions

- Objective: To evaluate the physical and chemical stability of a cosmetic emulsion containing a polyol over time and under various conditions.
- Methodology:
 - Sample Preparation: The cosmetic emulsion is prepared and packaged in its final intended container.
 - Storage Conditions: Samples are stored under a variety of conditions to simulate real-world scenarios, including:
 - Accelerated Stability: High temperatures (e.g., 40°C, 45°C) for a period of 1 to 3 months.
 - Real-Time Stability: Room temperature (e.g., 25°C) for the intended shelf life of the product.
 - Freeze-Thaw Cycling: Alternating between low and high temperatures (e.g., -10°C to 25°C) for several cycles.
 - Evaluation Parameters: At specified time points, the samples are evaluated for changes in:
 - Physical Properties: Appearance, color, odor, pH, and viscosity.
 - Emulsion Stability: Signs of phase separation, creaming, or coalescence.
 - Microbiological Stability: Microbial content is assessed to ensure the preservation system remains effective.


Visualizations

To further elucidate key processes and concepts, the following diagrams are provided.

[Click to download full resolution via product page](#)

Workflow for evaluating humectant moisturizing efficacy.

[Click to download full resolution via product page](#)

Key functional roles of polyols in cosmetic formulations.

Conclusion

The selection of a polyol for a cosmetic formulation requires a careful consideration of its specific properties and the desired characteristics of the final product.

- **1,2,6-Hexanetriol** presents an interesting alternative to more common polyols, particularly in applications where high viscosity and good solvency for less polar ingredients are desired. Its lower hygroscopicity compared to glycerin may also offer a less tacky skin feel.
- Glycerin remains a gold standard for humectancy due to its high hygroscopicity and proven moisturizing efficacy.
- Propylene Glycol and Butylene Glycol are versatile ingredients that offer a good balance of humectancy, solvency, and a lighter sensory profile due to their lower viscosity.

Further research involving direct, side-by-side comparative studies under standardized conditions would be invaluable for formulators to make the most informed decisions. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations. By leveraging a data-driven approach, cosmetic scientists can continue to innovate and develop high-performance products that meet the needs of consumers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. figandvineskincare.com [figandvineskincare.com]
- 2. labmuffin.com [labmuffin.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. psl.id [psl.id]
- 5. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Moisture retention of glycerin solutions with various concentrations: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [sancoind.com](#) [sancoind.com]
- 8. [allanchem.com](#) [allanchem.com]
- 9. Influence of polyol and oil concentration in cosmetic products on skin moisturization and skin surface roughness - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Hexanetriol and Other Polyols in Cosmetic Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209766#comparative-study-of-hexanetriol-and-other-polyols-in-cosmetics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com